10,11-Dihydro-2'-methylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-(1H)isoindole)-3'(2'H)-one
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Description
10,11-Dihydro-2'-methylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-(1H)isoindole)-3'(2'H)-one is a useful research compound. Its molecular formula is C23H19NO and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Biological Activity
10,11-Dihydro-2'-methylspiro(5H-dibenzo(a,d)cycloheptene-5,1'-(1H)isoindole)-3'(2'H)-one is a complex organic compound with potential biological activities. Its unique spirocyclic structure contributes to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C23H19NO
- CAS Number : 35926-77-3
- Molecular Weight : 357.40 g/mol
- Structural Features : The compound features a spirocyclic framework that includes dibenzo and isoindole moieties, which are known to influence biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of dibenzocycloheptene have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity Comparison
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12.5 | Apoptosis induction |
Compound B | HeLa | 15.0 | Cell cycle arrest |
10,11-Dihydro | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar spirocyclic compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may exhibit comparable activity.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Candida albicans | TBD |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell metabolism.
- Interaction with DNA : The ability to intercalate into DNA can lead to disruption of replication and transcription processes.
- Induction of Oxidative Stress : Many spirocyclic compounds generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- A study by Gao et al. (2014) synthesized novel heterocyclic derivatives that exhibited enhanced antitumor activity compared to their parent compounds, suggesting that structural modifications can significantly influence biological efficacy.
- Research on fused heterocyclic compounds indicates that modifications at specific positions can lead to improved selectivity and potency against tumor cells.
Properties
CAS No. |
35926-77-3 |
---|---|
Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-methylspiro[isoindole-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-1-one |
InChI |
InChI=1S/C23H19NO/c1-24-22(25)18-10-4-7-13-21(18)23(24)19-11-5-2-8-16(19)14-15-17-9-3-6-12-20(17)23/h2-13H,14-15H2,1H3 |
InChI Key |
NGMFSGAQSFCZQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13C4=CC=CC=C4CCC5=CC=CC=C35 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.